molecular formula C6H7BrN2O2 B10907320 Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B10907320
M. Wt: 219.04 g/mol
InChI Key: HOEMPLIQVVTQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom at the third position, a methyl group at the first position, and a carboxylate ester group at the fourth position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-bromo-1-methyl-1H-pyrazole with methyl chloroformate under basic conditions can yield the desired compound. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups present in the molecule.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it valuable in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may be explored for its role in drug discovery and development.

    Industry: The compound’s versatility makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application and the target molecules it interacts with. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and selectivity. The compound’s effects on molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methyl-1H-pyrazole: Lacks the carboxylate ester group, making it less versatile in certain reactions.

    Methyl 3-bromo-1H-pyrazole-5-carboxylate: Similar structure but with the carboxylate ester group at a different position, leading to different reactivity and applications.

    4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Contains a nitrile group instead of a carboxylate ester, resulting in different chemical properties and uses.

Uniqueness

Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and functional groups. The combination of the bromine atom, methyl group, and carboxylate ester provides distinct reactivity and makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

methyl 3-bromo-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEMPLIQVVTQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.